molecular formula C21H24F3N3OS B075554 トリフルオペラジンスルホキシド CAS No. 1549-88-8

トリフルオペラジンスルホキシド

カタログ番号: B075554
CAS番号: 1549-88-8
分子量: 423.5 g/mol
InChIキー: UCTLPXYMIYHZST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoperazine sulfoxide is a derivative of trifluoperazine, a phenothiazine antipsychotic medication primarily used to treat schizophrenia and anxiety disorders. Trifluoperazine sulfoxide is formed through the oxidation of trifluoperazine and retains some of its pharmacological properties. It is of interest in both pharmaceutical research and clinical applications due to its unique chemical structure and potential therapeutic effects.

科学的研究の応用

Trifluoperazine sulfoxide has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of trifluoperazine and its metabolites.

    Biology: Studied for its effects on cellular processes and its potential as a tool for investigating the mechanisms of action of phenothiazine derivatives.

    Medicine: Explored for its potential therapeutic effects in conditions such as pulmonary arterial hypertension and cancer, where it has shown promising anti-proliferative and pro-apoptotic effects.

    Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in the production of trifluoperazine-based medications.

作用機序

Target of Action

Trifluoperazine, the parent compound of Trifluoperazine sulfoxide, primarily targets the Dopamine D2 receptor and the Alpha-1A adrenergic receptor in humans . It also interacts with the neuron-specific vesicular protein calcyon . These targets play crucial roles in various neurological and physiological processes.

Mode of Action

Trifluoperazine acts as an antagonist to the Dopamine D2 receptor and the Alpha-1A adrenergic receptor . By blocking these receptors, it inhibits their activity, leading to changes in neurotransmission. It is also known to inhibit Calmodulin , a protein that mediates the action of calcium ions .

Biochemical Pathways

Trifluoperazine affects the MLCK/p-MLC pathway . This pathway is involved in the regulation of muscle contraction and cellular motility. By suppressing this pathway, Trifluoperazine can attenuate cell retraction, improve tight junction protein integrity, and reduce blood-brain barrier permeability .

Pharmacokinetics

Trifluoperazine is metabolized in the liver and has an elimination half-life of 10–20 hours . These properties influence its bioavailability and duration of action.

Result of Action

The molecular effects of Trifluoperazine include the depression of the release of hypothalamic and hypophyseal hormones, and it is believed to depress the reticular activating system . This impacts basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . At the cellular level, Trifluoperazine has been shown to inhibit actin contraction following cerebral ischemia-reperfusion .

Action Environment

The action of Trifluoperazine can be influenced by various environmental factors. For instance, its metabolism can be affected by liver function, which can be influenced by factors such as diet, age, and disease state . .

準備方法

Synthetic Routes and Reaction Conditions: Trifluoperazine sulfoxide can be synthesized through the oxidation of trifluoperazine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or acetonitrile, at a specific temperature to ensure the selective formation of the sulfoxide derivative.

Industrial Production Methods: Industrial production of trifluoperazine sulfoxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, solvent choice, and oxidizing agent concentration, to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical use.

化学反応の分析

Types of Reactions: Trifluoperazine sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the sulfone derivative.

    Reduction: Reduction reactions can revert the sulfoxide back to the parent trifluoperazine.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

    Oxidation: Trifluoperazine sulfone.

    Reduction: Trifluoperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

    Trifluoperazine: The parent compound, used primarily as an antipsychotic medication.

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Fluphenazine: A phenothiazine antipsychotic with a similar mechanism of action.

Comparison: Trifluoperazine sulfoxide is unique due to its sulfoxide functional group, which imparts distinct chemical and pharmacological properties. Compared to trifluoperazine, the sulfoxide derivative may exhibit different metabolic stability and bioavailability. Chlorpromazine and fluphenazine, while similar in their antipsychotic effects, differ in their chemical structures and specific receptor binding profiles, leading to variations in their therapeutic and side effect profiles.

特性

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3OS/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)29(28)20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTLPXYMIYHZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935093
Record name 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549-88-8
Record name Trifluoperazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001549888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluoperazine sulfoxide
Reactant of Route 2
Trifluoperazine sulfoxide
Reactant of Route 3
Reactant of Route 3
Trifluoperazine sulfoxide
Reactant of Route 4
Reactant of Route 4
Trifluoperazine sulfoxide
Reactant of Route 5
Reactant of Route 5
Trifluoperazine sulfoxide
Reactant of Route 6
Reactant of Route 6
Trifluoperazine sulfoxide
Customer
Q & A

Q1: What is the primary metabolic pathway of Trifluoperazine in rats?

A1: Following oral administration, Trifluoperazine is rapidly metabolized and excreted in rats. A significant portion of the administered dose is found in the feces, with a smaller percentage excreted in the urine. [] Trifluoperazine sulfoxide is a identified metabolite, although it represents a minor metabolic product in tissues. []

Q2: How does the distribution of Trifluoperazine and Trifluoperazine sulfoxide differ in rats?

A2: After a low oral dose of Trifluoperazine, the parent drug and its metabolite, Trifluoperazine sulfoxide, exhibit distinct distribution patterns. Notably, Trifluoperazine sulfoxide is not detected in the brain. In contrast, Trifluoperazine shows significant association with brain microsomes at the time of peak brain concentration. Interestingly, this difference in distribution is not observed after intraperitoneal administration of Trifluoperazine. []

Q3: Is Trifluoperazine sulfoxide a potent antagonist of calmodulin?

A3: No, studies indicate that Trifluoperazine sulfoxide exhibits significantly lower affinity for calmodulin compared to its parent compound, Trifluoperazine. This difference in affinity is reflected in its reduced ability to inhibit calmodulin-dependent processes. [, , , ] For instance, Trifluoperazine sulfoxide demonstrates minimal impact on lactate dehydrogenase activity and protein release in Hymenolepis diminuta, contrasting with the significant effects observed with Trifluoperazine. []

Q4: Can you provide examples of how the lower calmodulin affinity of Trifluoperazine sulfoxide translates to reduced biological activity compared to Trifluoperazine?

A4: Several studies highlight the functional consequences of the reduced calmodulin affinity of Trifluoperazine sulfoxide. For example, Trifluoperazine sulfoxide shows negligible inhibitory effects on lysosomal enzyme release from human polymorphonuclear leukocytes, while Trifluoperazine potently inhibits this process. [] Similarly, Trifluoperazine sulfoxide displays minimal inhibition of ADP-stimulated respiration in mitochondria, whereas Trifluoperazine effectively inhibits this process, suggesting a role for calmodulin in regulating the mitochondrial ATPase. [] These findings underscore the importance of calmodulin binding for the biological activity of Trifluoperazine and highlight the diminished activity of its sulfoxide metabolite.

Q5: Are there any specific structural features in Trifluoperazine that are essential for its interaction with calmodulin?

A5: While the exact binding site of Trifluoperazine on calmodulin is not explicitly detailed in these papers, the data suggests that the trifluoromethyl group and the piperazine ring of Trifluoperazine are crucial for its interaction with calmodulin and subsequent biological activity. [] The importance of these structural features is further supported by the observation that other phenothiazines with varying lipophilicity exhibit different levels of activity. []

Q6: How was Trifluoperazine sulfoxide quantified in plasma in the context of pharmacokinetic studies?

A6: Researchers developed a highly specific radioimmunoassay (RIA) for the quantification of Trifluoperazine sulfoxide in plasma. This RIA demonstrated a high degree of specificity for Trifluoperazine sulfoxide, even in the presence of Trifluoperazine and other major metabolites. [] The development of this specific RIA allowed for the direct determination of Trifluoperazine sulfoxide plasma concentrations following oral administration of Trifluoperazine to human volunteers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。